(E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide
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Overview
Description
(E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a complex organic compound that features a pyrazine ring substituted with a thiophene group and a tolyl group attached to an ethenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: Starting with a suitable precursor, the pyrazine ring is synthesized through cyclization reactions.
Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, often using thiophene derivatives and appropriate catalysts.
Attachment of the Tolyl Group: The tolyl group is attached to the ethenesulfonamide moiety through a coupling reaction, such as a Suzuki or Heck coupling.
Final Assembly: The final compound is assembled by linking the pyrazine-thiophene intermediate with the tolyl-ethenesulfonamide moiety under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers may study its effects on specific enzymes, receptors, or cellular pathways to identify potential medical applications.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(phenyl)ethenesulfonamide: Similar structure but with a phenyl group instead of a tolyl group.
(E)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide is unique due to the combination of its pyrazine, thiophene, and tolyl groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-14-2-4-15(5-3-14)7-11-25(22,23)21-12-17-18(20-9-8-19-17)16-6-10-24-13-16/h2-11,13,21H,12H2,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPINSNTOPDODU-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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